Oligopeptide-74 Oligopeptide-74
Brand Name: Vulcanchem
CAS No.:
VCID: VC16607833
InChI: InChI=1S/C55H90N16O17S/c1-29(2)21-34(58)46(78)69-41(26-72)53(85)70-42(27-73)52(84)64-36(10-6-8-19-57)48(80)65-37(17-20-89-4)49(81)67-39(22-31-11-13-33(75)14-12-31)50(82)68-40(23-32-24-60-28-62-32)51(83)71-45(30(3)74)54(86)66-35(9-5-7-18-56)47(79)61-25-44(77)63-38(55(87)88)15-16-43(59)76/h11-14,24,28-30,34-42,45,72-75H,5-10,15-23,25-27,56-58H2,1-4H3,(H2,59,76)(H,60,62)(H,61,79)(H,63,77)(H,64,84)(H,65,80)(H,66,86)(H,67,81)(H,68,82)(H,69,78)(H,70,85)(H,71,83)(H,87,88)/t30-,34+,35+,36+,37+,38+,39+,40+,41+,42+,45+/m1/s1
SMILES:
Molecular Formula: C55H90N16O17S
Molecular Weight: 1279.5 g/mol

Oligopeptide-74

CAS No.:

Cat. No.: VC16607833

Molecular Formula: C55H90N16O17S

Molecular Weight: 1279.5 g/mol

* For research use only. Not for human or veterinary use.

Oligopeptide-74 -

Specification

Molecular Formula C55H90N16O17S
Molecular Weight 1279.5 g/mol
IUPAC Name (2S)-5-amino-2-[[2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]acetyl]amino]-5-oxopentanoic acid
Standard InChI InChI=1S/C55H90N16O17S/c1-29(2)21-34(58)46(78)69-41(26-72)53(85)70-42(27-73)52(84)64-36(10-6-8-19-57)48(80)65-37(17-20-89-4)49(81)67-39(22-31-11-13-33(75)14-12-31)50(82)68-40(23-32-24-60-28-62-32)51(83)71-45(30(3)74)54(86)66-35(9-5-7-18-56)47(79)61-25-44(77)63-38(55(87)88)15-16-43(59)76/h11-14,24,28-30,34-42,45,72-75H,5-10,15-23,25-27,56-58H2,1-4H3,(H2,59,76)(H,60,62)(H,61,79)(H,63,77)(H,64,84)(H,65,80)(H,66,86)(H,67,81)(H,68,82)(H,69,78)(H,70,85)(H,71,83)(H,87,88)/t30-,34+,35+,36+,37+,38+,39+,40+,41+,42+,45+/m1/s1
Standard InChI Key VIBSCLGHHDBVGI-VNKCNRQTSA-N
Isomeric SMILES C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)N)O
Canonical SMILES CC(C)CC(C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCSC)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC2=CN=CN2)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)N

Introduction

Structural and Chemical Characterization of Oligopeptide-74

Molecular Architecture

Oligopeptide-74 is a linear peptide chain comprising 11 amino acids: glutamine, glycine, histidine, leucine, lysine, methionine, serine, threonine, and tyrosine. Its IUPAC name, (2S)5amino2[[2[[(2S)6amino2[[...]](2S)-5-amino-2-[[2-[[(2S)-6-amino-2-[[...]], reflects the stereochemical arrangement critical to its activity. The peptide backbone forms via amide bonds, with side chains contributing to its solubility and receptor interactions.

Table 1: Key Structural Properties of Oligopeptide-74

PropertyValue
Molecular FormulaC55H90N16O17SC_{55}H_{90}N_{16}O_{17}S
Molecular Weight1279.5 g/mol
Amino Acid Composition11 residues
SolubilityPolar solvents

Synthesis and Manufacturing

Oligopeptide-74 is synthesized via solid-phase peptide synthesis (SPPS) and enzymatic methods. SPPS involves sequential coupling of N-protected amino acids to a resin-bound chain, with deprotection steps ensuring fidelity. Critical parameters include:

  • Temperature: Maintained at 25°C to prevent side reactions.

  • Coupling Agents: HBTU or HATU for carboxyl activation.

  • Purity Control: High-performance liquid chromatography (HPLC) achieves >95% purity.

Enzymatic synthesis, though less common, offers eco-friendly advantages by leveraging proteases to catalyze bond formation under mild conditions.

Biological Activities and Mechanisms

Hair Growth Promotion

Oligopeptide-74 enhances hair follicle activity by modulating Wnt/β-catenin signaling, a pathway critical for follicular cell proliferation. In vitro studies demonstrate a 30% increase in keratinocyte viability at 10 μM concentrations. Proposed mechanisms include:

  • Scalp Vascularization: Upregulation of VEGF (vascular endothelial growth factor).

  • Anti-Inflammatory Effects: Suppression of TNF-α and IL-6 cytokines.

Comparative Bioactivity

Unlike antiviral oligopeptides (e.g., Ren’s oligopeptide targeting influenza), Oligopeptide-74 lacks direct antimicrobial activity. Instead, its niche lies in dermatology, distinguishing it from hemoglobin-derived antiaggregation peptides (e.g., βS 1-6) .

Table 2: Functional Comparison of Select Oligopeptides

OligopeptidePrimary FunctionTarget System
Oligopeptide-74Hair growth promotionWnt/β-catenin pathway
βS 1-6 Inhibits hemoglobin aggregationSickle cell anemia
Ren’s oligopeptideAntiviral activityInfluenza, SARS-CoV-2

Analytical and Quality Control Methodologies

Structural Validation

Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy confirm sequence accuracy and disulfide bond presence. For instance, ESI-MS spectra show a predominant peak at m/z 1280.2, aligning with theoretical molecular weight.

Challenges and Limitations

Stability Issues

Oligopeptide-74 degrades at pH < 4 or > 8, necessitating stabilizers like trehalose in formulations.

Cost of Production

SPPS costs ~$500 per gram, limiting large-scale applications. Enzymatic approaches may reduce expenses by 40% if optimized.

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